1-(2-Bromo-5-chloro-4-methylbenzenesulfonyl)-4-methylpiperazine
Overview
Description
1-(2-Bromo-5-chloro-4-methylbenzenesulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C12H15BrClN2O2S It is characterized by the presence of a piperazine ring substituted with a bromo, chloro, and methyl group on a benzenesulfonyl moiety
Preparation Methods
The synthesis of 1-(2-Bromo-5-chloro-4-methylbenzenesulfonyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-5-chloro-4-methylbenzenesulfonyl chloride.
Reaction with Piperazine: The sulfonyl chloride is then reacted with 4-methylpiperazine under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Bromo-5-chloro-4-methylbenzenesulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Major Products: Substitution reactions typically yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the functional groups attached to the piperazine ring.
Scientific Research Applications
1-(2-Bromo-5-chloro-4-methylbenzenesulfonyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to interact with specific enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chloro-4-methylbenzenesulfonyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the piperazine ring can interact with receptor sites, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
1-(2-Bromo-5-chloro-4-methylbenzenesulfonyl)-4-methylpiperazine can be compared with similar compounds such as:
N-Acetyl 2-bromo-5-chloro-4-methylaniline: This compound shares the bromo and chloro substituents but differs in its functional groups and overall structure.
2-Bromo-4-chlorophenol: Another related compound, differing mainly in the absence of the piperazine ring and the presence of a hydroxyl group.
Properties
IUPAC Name |
1-(2-bromo-5-chloro-4-methylphenyl)sulfonyl-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2O2S/c1-9-7-10(13)12(8-11(9)14)19(17,18)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYISFZMLSLSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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